[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461799
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17) |
| Standard InChI Key | NHGPFNYOEORMBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle.
-
Amino-acetyl group (): Introduces hydrogen-bonding capacity and reactivity.
-
tert-Butyl carbamate (): A protective group that enhances solubility and stability under basic conditions.
Table 1: Key Molecular Properties
Stability and Reactivity
-
Thermal Stability: The Boc group decomposes at temperatures above 150°C, releasing isobutylene and carbon dioxide .
-
pH Sensitivity: Stable in neutral to mildly basic conditions but undergoes hydrolysis under strong acidic conditions (e.g., 10% TFA) .
-
Reactivity: The amino-acetyl group participates in nucleophilic acyl substitutions, enabling conjugation with amines or thiols.
Synthesis and Production
Route 1: Multi-Step Coupling (Yield: 77%)
-
Piperidine Functionalization: React 3-aminopiperidine with tert-butyl chloroformate to form the Boc-protected intermediate .
-
Amino-Acetylation: Treat with 2-chloroacetyl chloride in the presence of triethylamine, followed by ammonolysis to introduce the amino group.
-
Purification: Silica gel chromatography (ethyl acetate/hexane) yields the final product .
Route 2: Catalytic Hydrogenation (Yield: 99%)
-
Hydrogenate tert-butyl 3-pyridinylmethylcarbamate using 5% rhodium-on-charcoal in ethanol under (60 psi) .
Table 2: Comparative Synthesis Data
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Coupling | , THF, RT | 77% | |
| Hydrogenation | , Rh/C, EtOH | 99% | |
| Fmoc Deprotection | Piperidine, DMF | 85% |
Industrial Scalability
-
Continuous Flow Reactors: Improve mixing efficiency and reduce side reactions during acetylation.
-
Automated Purification: Reverse-phase HPLC ensures >95% purity for pharmaceutical applications .
Biological Activity and Applications
Comparative Bioactivity
| Compound | Target | Activity | Source |
|---|---|---|---|
| This compound | NLRP3 | Moderate inhibitor | |
| Chloro-acetyl analogue | Microbial proteases | IC = 12 μM | |
| Benzyl ester analogue | ACE2 receptor | K = 5.2 nM |
Comparison with Structural Analogues
Functional Group Modifications
-
Chloro-acetyl Substituent: Increases electrophilicity, enhancing reactivity in alkylation reactions (e.g., 1-(2-chloroacetyl)piperidine).
-
Benzyl Ester Replacement: Lowers metabolic stability (t = 0.5 hours vs. 2.1 hours for Boc).
Pharmacokinetic Profiles
| Property | This Compound | Pyrrolidine Analogue | Source |
|---|---|---|---|
| logP | 1.44 | 0.91 | |
| Solubility (mg/mL) | 4.42 | 8.15 | |
| Plasma Protein Binding | 89% | 76% |
Future Perspectives
Therapeutic Opportunities
-
Anti-Inflammatory Agents: Optimize NLRP3 inhibition through substituent engineering .
-
Prodrug Platforms: Leverage Boc stability for targeted drug delivery in oncology .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume